Cerium fluoride (CeF4)

Overview

Description

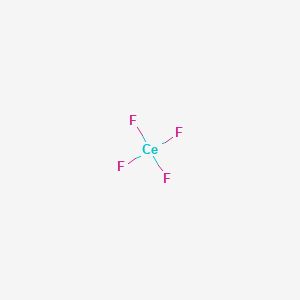

Cerium (IV) fluoride, also known as Cerium Tetrafluoride or Ceric Fluoride, is an inorganic compound with the chemical formula CeF4 . It appears as a white crystalline material and is a strong oxidant . It has diverse applications in technologies and science, including metal production, oil refining, etching, synthetic organic chemistry, and the manufacture of pharmaceuticals . It is particularly useful for fluorinating aromatic compounds and alkenes .

Synthesis Analysis

Cerium (IV) fluoride can be produced by fluorinating cerium (III) fluoride or cerium dioxide with fluorine gas at 500 °C . Its hydrated form (CeF4·xH2O, x≤1) can be produced by reacting 40% hydrofluoric acid and cerium (IV) sulfate solution at 90°C . An intermediate product, (NH4)4CeF8, can be synthesized by mixing CeO2 and NH4HF2 at a molar ratio of 1:6 at 390 K .Molecular Structure Analysis

The molecular structure of Cerium (IV) fluoride has been studied using various techniques. It has been found that the coordination polyhedron of Ce (IV) is a square antiprism . Quantum-chemical calculations of the structure of one of the possible isomers have been performed for the [CeF4(dmso)4] molecular adduct, [CeF3(dmso)5]+ cation, and [CeF5(dmso)3]− anion to show their thermodynamic stability .Chemical Reactions Analysis

While there is limited information available on the chemical reactions of Cerium (IV) fluoride, it is known to be a powerful fluorinating agent .Physical And Chemical Properties Analysis

Cerium (IV) fluoride is a white powder with a density of 4.77g/cm3 . It has a melting point of 650 °C . It is insoluble in water . The electrical properties of cerium fluoride thin films have been studied, and the maximum conductivity value is found to be 1.04×10−6 S cm−1 .Scientific Research Applications

Metal Production

CeF4 is used in metal production, particularly in oxygen-sensitive applications. Its role is crucial due to its water-insoluble nature, which makes it suitable for processes where moisture must be strictly controlled .

Oil Refining and Etching

In the field of oil refining, CeF4 plays a role in the etching process. Etching is essential for refining metals and preparing surfaces for further processing or finishing .

Synthetic Organic Chemistry

CeF4 is utilized in synthetic organic chemistry. Its properties are beneficial for various chemical reactions and processes that form the backbone of organic synthesis .

Pharmaceutical Manufacturing

The compound finds applications in the manufacture of pharmaceuticals. Its chemical characteristics can be leveraged in the production of complex drug compounds .

Glass and Ceramics Industry

Cerium fluoride is used in the glass and ceramics industry, particularly for glass polishing and in ceramics as a catalyst and in phosphors .

Catalysis

It serves as a catalyst in various chemical reactions, including the Hantzsch reaction, which is important for synthesizing certain organic compounds .

Microporous Silicon Formation

CeF4 is employed in stain etching to form microporous silicon, which has applications in electronics and materials science .

Fluorination Reactions

The compound is used for fluorination reactions, such as the fluorination of hydrocarbons, which is a critical process in organic chemistry .

Mechanism of Action

Target of Action

Cerium Fluoride (CeF4), also known as Tetrafluorocerium, is an inorganic compound . It primarily targets the fluorination process in various chemical reactions . It is also used as a catalyst in certain reactions .

Mode of Action

CeF4 is a strong oxidant . It can dissolve in DMSO and react to form the coordination complex [CeF4(DMSO)2] . This interaction with its targets leads to changes in the chemical structure of the compounds involved, enabling the progression of the reactions.

Biochemical Pathways

CeF4 is involved in the fluorination of various compounds . It is also used in the synthesis of sodium-rare earth silicate oxide-fluoride apatites . The exact biochemical pathways affected by CeF4 depend on the specific reactions it is involved in.

Pharmacokinetics

It’s important to note that cef4 is insoluble in water , which can impact its bioavailability in certain applications.

Result of Action

The primary result of CeF4’s action is the successful progression of the chemical reactions it is involved in. For example, it can facilitate the fluorination of fluorocyclobutene with high-valency metal fluoride . It can also be used for stain etching to form microporous silicon .

Action Environment

The action of CeF4 can be influenced by environmental factors. For instance, it is a strong oxidant and should be kept away from flammable materials to prevent fire accidents . It is also sensitive to moisture and should be stored in a dry environment . Its reactivity can be influenced by the temperature, as it can be produced by fluorinating cerium (III) fluoride or cerium dioxide with fluorine gas at 500 °C .

Safety and Hazards

Future Directions

Cerium (IV) fluoride has potential applications in various fields. For instance, it has been used to synthesize new cerium (IV) fluoride and fluoride–arsenate framework structures . It also has potential applications in the development of solid-state lasers, fiber optics , and could be of interest for pharmaceutical chemistry .

properties

IUPAC Name |

tetrafluorocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4FH/h;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWURHZJFFJEBEE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ce](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064934 | |

| Record name | Cerium fluoride (CeF4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.110 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals, insoluble in water; Monohydrate: white powder soluble in acids; [Merck Index] | |

| Record name | Ceric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium fluoride (CeF4) | |

CAS RN |

10060-10-3 | |

| Record name | Cerium fluoride (CeF4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium fluoride (CeF4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium fluoride (CeF4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium fluoride (CeF4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does cerium fluoride (CeF4) interact with Acid Blue 62 dye and what are the downstream effects?

A1: Cerium fluoride (CeF4) acts as a strong oxidizing agent. The research indicates that CeF4 effectively breaks down the aromatic ring structure of Acid Blue 62 dye []. This degradation process leads to decolorization of the dye solution and a reduction in chemical oxygen demand (COD), indicating a decrease in the overall organic load of the wastewater [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)